molecular formula C14H16N4O2 B114732 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 154816-49-6

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B114732
CAS No.: 154816-49-6
M. Wt: 272.3 g/mol
InChI Key: ZYEGEPJJCWHUAE-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pyrido[1,2-a]pyrimidine derivative with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-16-6-8-17(9-7-16)13-11(10-19)14(20)18-5-3-2-4-12(18)15-13/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEGEPJJCWHUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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